2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime
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Description
2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime is a useful research compound. Its molecular formula is C26H25Cl2F3N4O2 and its molecular weight is 553.41. The purity is usually 95%.
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Biological Activity
The compound 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime is a complex organic molecule with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
- Molecular Formula : C18H20ClF3N4O2
- Molecular Weight : 396.83 g/mol
- CAS Number : Not specified in available data.
The compound features a piperazine moiety, a chlorinated pyridine, and an oxime functional group, which are known to influence its biological interactions.
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Enzymatic Activity : The presence of the piperazine ring often contributes to the inhibition of various enzymes, particularly those involved in neurotransmitter uptake and metabolic processes.
- Receptor Modulation : The chlorinated pyridine moiety may interact with neurotransmitter receptors, potentially acting as an antagonist or agonist depending on the specific receptor type.
- Oxidative Stress Reduction : Compounds with oxime groups have been shown to exhibit antioxidant properties, which could mitigate oxidative stress in biological systems.
Antimicrobial Activity
Research indicates that related compounds exhibit antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives of chlorinated pyridines possess significant antibacterial activity due to their ability to disrupt bacterial cell membranes.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-Chloro-5-(trifluoromethyl)pyridine | E. coli | 32 µg/mL |
4-Chloro-2-(3-chloro-5-trifluoromethyl)pyridine | S. aureus | 16 µg/mL |
Anticancer Activity
Some derivatives of similar structures have shown promise in cancer research, particularly in inhibiting tumor cell proliferation. For example:
- Case Study : A study on a related compound demonstrated a 50% reduction in cell viability of MCF-7 breast cancer cells at a concentration of 10 µM after 48 hours of treatment.
Case Studies
- Neuropharmacological Effects :
- A study evaluated the effects of a piperazine derivative on anxiety-related behaviors in rodent models. Results indicated significant anxiolytic effects as measured by the elevated plus maze test.
- Antiviral Activity :
- Research involving structurally similar compounds revealed potential antiviral activity against influenza viruses, suggesting that modifications to the piperazine structure could enhance efficacy.
Properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-1-[2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethoxy]phenyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2F3N4O2/c27-22-7-5-19(6-8-22)18-37-33-16-20-3-1-2-4-24(20)36-14-13-34-9-11-35(12-10-34)25-23(28)15-21(17-32-25)26(29,30)31/h1-8,15-17H,9-14,18H2/b33-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAMTJAQVVPIMV-MHDJOFBISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2C=NOCC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOC2=CC=CC=C2/C=N/OCC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.